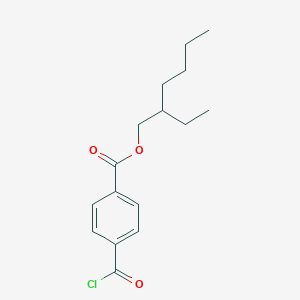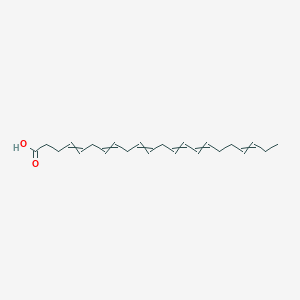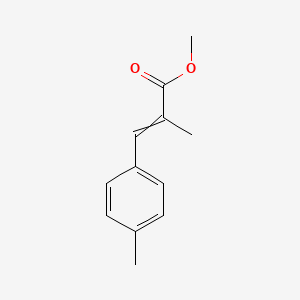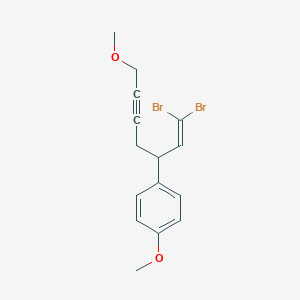
1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is an organic compound with a unique structure that combines a piperidine ring with a but-2-yn-1-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol typically involves the reaction of 2,2,6,6-tetramethylpiperidin-4-ol with but-2-yn-1-yl bromide under basic conditions. The reaction is carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate. The mixture is stirred at room temperature, and the product is isolated through standard purification techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and employing large-scale purification methods such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the but-2-yn-1-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in DMF.
Major Products:
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated derivatives.
Substitution: Various substituted piperidines.
Wissenschaftliche Forschungsanwendungen
1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The but-2-yn-1-yl group can participate in covalent bonding with target molecules, leading to changes in their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
But-2-yn-1-yl radical: Shares the but-2-yn-1-yl group but lacks the piperidine ring.
Carbonic acid, but-2-yn-1-yl octadecyl ester: Contains the but-2-yn-1-yl group but has a different ester linkage.
Uniqueness: 1-(But-2-yn-1-yl)-2,2,6,6-tetramethylpiperidin-4-ol is unique due to the combination of the piperidine ring and the but-2-yn-1-yl group. This structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds .
Eigenschaften
CAS-Nummer |
189751-41-5 |
|---|---|
Molekularformel |
C13H23NO |
Molekulargewicht |
209.33 g/mol |
IUPAC-Name |
1-but-2-ynyl-2,2,6,6-tetramethylpiperidin-4-ol |
InChI |
InChI=1S/C13H23NO/c1-6-7-8-14-12(2,3)9-11(15)10-13(14,4)5/h11,15H,8-10H2,1-5H3 |
InChI-Schlüssel |
IQLDXLOWZYKFGD-UHFFFAOYSA-N |
Kanonische SMILES |
CC#CCN1C(CC(CC1(C)C)O)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Methyl-1-(2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)pent-1-en-3-one](/img/structure/B14262478.png)



![N,N-Dimethyl[1,1'-biphenyl]-2-amine N-oxide](/img/structure/B14262510.png)
![(4-Methoxy-1,3-phenylene)bis[(4-methylpiperazin-1-yl)methanone]](/img/structure/B14262523.png)


phosphanium nitrate](/img/structure/B14262546.png)



![Bicyclo[3.1.1]hept-2-ene-2-carbonitrile, 6,6-dimethyl-, (1R,5S)-](/img/structure/B14262552.png)

